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Compound of Interest

Compound Name: Z13,YN11-16:OH

Cat. No.: B12296771 Get Quote

Disclaimer: Extensive searches for "Z13,YN11-16:OH" in scientific literature and chemical

databases did not yield any specific information. This suggests that the compound may be

proprietary, in early-stage development, or designated under a different nomenclature. To fulfill

the structural and content requirements of this request, this guide will detail the mechanism of

action of a well-characterized therapeutic agent, Ibrutinib, as a representative example.

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical

component of the B-cell receptor (BCR) signaling pathway.

Executive Summary
Ibrutinib is a first-in-class, orally administered small molecule that functions as an irreversible

inhibitor of Bruton's tyrosine kinase (BTK). By forming a covalent bond with a cysteine residue

(Cys-481) in the BTK active site, Ibrutinib effectively blocks its kinase activity. This action

abrogates downstream signaling from the B-cell receptor (BCR) and other pathways that rely

on BTK, thereby inhibiting B-cell proliferation, survival, and adhesion. This targeted inhibition

forms the basis of its clinical efficacy in the treatment of various B-cell malignancies.

Core Mechanism of Action: Irreversible BTK
Inhibition
The primary mechanism of action of Ibrutinib is the specific and irreversible inactivation of BTK.

This is achieved through the formation of a covalent bond between the acryloyl group of

Ibrutinib and the thiol group of the cysteine residue at position 481 within the ATP-binding
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domain of BTK. This targeted covalent inhibition ensures a durable and potent blockade of

BTK's enzymatic function.

The B-Cell Receptor (BCR) Signaling Pathway
BTK is a crucial non-receptor tyrosine kinase in the BCR signaling cascade. Upon antigen

binding to the BCR, a series of phosphorylation events are initiated, leading to the activation of

BTK. Activated BTK, in turn, phosphorylates and activates downstream effectors, including

phospholipase C gamma 2 (PLCγ2). This cascade ultimately results in the activation of

transcription factors such as NF-κB and NFAT, which are essential for B-cell survival,

proliferation, and differentiation.
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Caption: Ibrutinib's mechanism of action via irreversible inhibition of BTK in the BCR signaling

pathway.

Impact on Downstream Signaling
Ibrutinib's inhibition of BTK effectively halts the downstream signaling cascade.[1][2] This leads

to a significant reduction in the phosphorylation of PLCγ2 and ERK, and a decrease in the

nuclear expression of NF-κB p50.[3] The abrogation of these signals ultimately inhibits B-cell

proliferation, survival, and migration.[4][5]

Quantitative Data Summary
The following tables summarize key quantitative data related to the activity and efficacy of

Ibrutinib.

Table 1: In Vitro Inhibitory Activity of Ibrutinib

Target Assay Type IC₅₀ (nM) Reference

BTK Biochemical 0.5

BTK
Cell-based (anti-IgG

stimulated)
11

BLK Cell-based -

ITK Biochemical -

TEC Biochemical -

Table 2: Clinical Response Rates of Ibrutinib Monotherapy
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Malignancy
Patient
Population

Overall
Response
Rate (%)

Complete
Response (%)

Reference

Chronic

Lymphocytic

Leukemia (CLL)

Relapsed/Refract

ory
71 -

Mantle Cell

Lymphoma

(MCL)

Relapsed/Refract

ory
68-70 21

Follicular

Lymphoma (FL)

Relapsed/Refract

ory
~54 -

Diffuse Large B-

cell Lymphoma

(DLBCL)

- 28 -

Experimental Protocols
This section details the methodologies for key experiments used to characterize the

mechanism of action of Ibrutinib.

BTK Kinase Inhibition Assay (Biochemical)
Objective: To determine the in vitro potency of Ibrutinib against isolated BTK enzyme.

Protocol:

Recombinant human BTK enzyme is incubated with a range of Ibrutinib concentrations (e.g.,

0.01 nM to 1 µM) in a kinase reaction buffer.

The reaction is initiated by the addition of ATP and a specific peptide substrate.

The mixture is incubated at 30°C for a specified period (e.g., 60 minutes).

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a

suitable detection method, such as a fluorescence-based assay or mass spectrometry.
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The IC₅₀ value, representing the concentration of Ibrutinib required to inhibit 50% of BTK

kinase activity, is calculated from the dose-response curve.

Cell-Based BCR Signaling Inhibition Assay
Objective: To assess the effect of Ibrutinib on BCR-mediated signaling in a cellular context.

Protocol:

A B-cell lymphoma cell line (e.g., TMD8) is cultured under standard conditions.

Cells are pre-incubated with various concentrations of Ibrutinib for 1-2 hours.

BCR signaling is stimulated by the addition of an anti-IgM or anti-IgG antibody.

After a short incubation period (e.g., 10-15 minutes), cells are lysed to extract proteins.

Western blotting is performed to detect the phosphorylation status of downstream signaling

proteins, such as BTK (autophosphorylation), PLCγ2, and ERK.

The intensity of the phosphorylated protein bands is quantified and normalized to total

protein levels to determine the dose-dependent inhibition by Ibrutinib.
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Caption: Workflow for biochemical and cell-based assays to evaluate Ibrutinib's inhibitory

activity.

Conclusion
Ibrutinib exerts its therapeutic effect through the potent and irreversible inhibition of Bruton's

tyrosine kinase. This targeted action effectively disrupts the B-cell receptor signaling pathway,

which is critical for the proliferation and survival of malignant B-cells. The comprehensive data

from in vitro and clinical studies underscore the efficacy of this mechanism in treating various

B-cell malignancies. The detailed experimental protocols provide a framework for the continued

investigation and characterization of covalent inhibitors targeting key signaling pathways in

cancer biology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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